alpha-D-Glucoheptose

Description

Defining Heptoses within Carbohydrate Chemistry

Heptoses are a specific class of monosaccharides characterized by the presence of seven carbon atoms in their structure. wikipedia.orgbiologyonline.comturito.com They possess the general chemical formula C₇H₁₄O₇. biologyonline.comcymitquimica.com Like other monosaccharides, heptoses can exist as either aldoses, containing an aldehyde functional group, or ketoses, containing a ketone functional group. wikipedia.orgbiologyonline.comuoanbar.edu.iq Aldoheptoses have the carbonyl group at position 1, while ketoheptoses typically have the ketone at position 2. wikipedia.orgbiologyonline.com This structural difference influences the number of chiral centers; aldoheptoses possess five chiral centers, whereas ketoheptoses have four. wikipedia.orgbiologyonline.com While less common in nature compared to hexoses like glucose, several heptoses are known, including sedoheptulose (B1238255) (a ketoheptose) and L-glycero-D-manno-heptose (an aldoheptose). wikipedia.orgbiologyonline.com

Stereochemical Designations and Anomeric Considerations of Alpha-D-Glucoheptose

The stereochemistry of carbohydrates is crucial for their biological activity and is described using various conventions, including D/L designations and anomeric configurations. The D or L designation refers to the configuration of the chiral carbon atom farthest from the carbonyl group, related to the stereochemistry of glyceraldehyde. uoanbar.edu.iqnowgonggirlscollege.co.in Most naturally occurring carbohydrates belong to the D-series. nowgonggirlscollege.co.in

This compound, as an aldoheptose, contains five chiral centers. The "D" in its name indicates the stereochemistry at the carbon atom furthest from the aldehyde group. When monosaccharides with five or more carbon atoms cyclize in aqueous solution, they form cyclic hemiacetals or hemiketals, creating a new stereogenic center at the former carbonyl carbon. nowgonggirlscollege.co.inmsu.edubu.edu This carbon is known as the anomeric carbon. msu.edubu.eduuou.ac.in The two possible stereoisomers formed due to the configuration at the anomeric carbon are called anomers, designated as alpha (α) or beta (β). msu.edubu.eduuou.ac.inchemeurope.comuni-kiel.de

The alpha (α) anomer of a D-sugar is defined by the position of the hydroxyl group on the anomeric carbon relative to the substituent on the highest-numbered chiral carbon (the carbon that determines the D/L designation). In the cyclic Haworth projection, for D-sugars, the α-anomer typically has the anomeric hydroxyl group pointing downwards, while the β-anomer has it pointing upwards. bu.eduuou.ac.inuni-kiel.de These anomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other. uou.ac.inchemeurope.comuni-kiel.desolubilityofthings.com In solution, cyclic monosaccharides exist in equilibrium between the alpha anomer, the beta anomer, and the open-chain form, a process known as mutarotation, which leads to a change in optical rotation over time until equilibrium is reached. nowgonggirlscollege.co.inmsu.educhemeurope.comslideshare.net The specific optical rotation differs between the alpha and beta anomers. nowgonggirlscollege.co.inchemeurope.comslideshare.net For instance, α-D-glucose has a specific rotation of +112 degrees, while β-D-glucose has a specific rotation of +19 degrees, and their equilibrium mixture shows a rotation of +52.5 degrees. chemeurope.comslideshare.net While specific rotation values for this compound were not directly found, a study on D-glycero-D-gulo-aldoheptose (formerly D-α-glucoheptose) noted a change in equilibrium optical rotation in the presence of calcium chloride, suggesting a shift towards the alpha-pyranose modification. nist.gov

Contextualizing this compound within Complex Carbohydrate Research

Complex carbohydrates, including oligosaccharides and polysaccharides, are formed by the glycosidic linkage of multiple monosaccharide units. turito.comwikipedia.org These larger structures are integral to various biological functions, such as energy storage (e.g., starch, glycogen), structural support (e.g., cellulose, chitin), and cell recognition and signaling. turito.comwikipedia.org Research into complex carbohydrates, often referred to as glycoscience, is a multidisciplinary field involving aspects of biomedical science, plant and microbial science, and synthetic and analytical chemistry. uga.edu

While glucose and other hexoses are prevalent building blocks of many complex carbohydrates, heptoses, including this compound and its isomers, play specific and significant roles, particularly in the microbial world. L-glycero-D-manno-heptose, for example, is a key component of the lipopolysaccharide (LPS) layer in the outer membrane of Gram-negative bacteria. wikipedia.orgcymitquimica.comresearchgate.net This heptose is essential for the structural stability of the LPS membrane and contributes to the endotoxic properties of these bacteria, acting as a pathogen-associated molecular pattern (PAMP) that triggers immune responses in host organisms. wikipedia.orgcymitquimica.comresearchgate.netresearchgate.net The core region of bacterial LPS often contains one to three heptose molecules. wikipedia.org

D-glycero-L-gluco-heptose has been identified as a component of the capsular polysaccharides (CPS) in certain strains of Campylobacter jejuni, a bacterium known to cause food poisoning. mdpi.comnih.gov This heptose moiety contributes to the structural integrity of the bacterial cell wall and the bacterium's ability to evade the host immune system. nih.gov The biosynthesis of D-glycero-L-gluco-heptose in C. jejuni involves a series of enzymatic transformations starting from GDP-D-glycero-α-D-manno-heptose. nih.gov

The specific stereochemistry of heptoses, including the alpha anomeric configuration of this compound, is critical for their recognition by enzymes and their incorporation into these complex biological structures. Research in complex carbohydrate chemistry aims to understand the synthesis, structure, and function of these intricate molecules, including those containing heptose units. uga.edu

Emerging Research Trajectories in this compound Studies

Current research involving this compound and its derivatives explores various avenues, driven by their biological relevance, particularly in bacterial systems, and the potential for developing novel therapeutic agents or tools.

One area of research focuses on the synthesis of this compound derivatives. Efficient synthetic routes are crucial for obtaining sufficient quantities of these compounds for biological studies. researchgate.netmdpi.comontosight.ai For example, studies have reported the synthesis of 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate, a derivative of D-glycero-α-D-gluco-heptose, in gram-scale amounts, highlighting efforts to optimize synthetic procedures. mdpi.com The synthesis of 7-deoxy-D-glycero-D-gluco-heptose (SF-666A), a natural product, from a glucose derivative has also been described. tandfonline.com

Another significant research trajectory investigates the biological activities of this compound derivatives. Compounds like 6,7-dideoxy-alpha-D-gluco-heptose-7-phosphonic acid are being studied for their potential as inhibitors of enzymes involved in carbohydrate metabolism, such as glycosidases. ontosight.ai Such inhibitors could have therapeutic implications for diseases related to aberrant glycosylation or carbohydrate processing, including certain cancers and metabolic disorders. ontosight.ai The alpha configuration of the anomeric carbon in these phosphonic acid derivatives is considered crucial for their biological activity. ontosight.ai

Furthermore, research continues to explore the role of heptoses, including gluco-heptoses, in bacterial pathogenesis and immune modulation. Understanding the biosynthesis and function of heptose-containing LPS and CPS in Gram-negative bacteria can lead to the development of new antibacterial strategies or vaccines. wikipedia.orgcymitquimica.comresearchgate.netresearchgate.netmdpi.comnih.gov The study of heptose phosphates as pathogen-associated molecular patterns and their interaction with the innate immune system is an active area of investigation. wikipedia.orgresearchgate.net

The development of effective methods for the synthesis of specific heptose derivatives in substantial quantities is critical for advancing these research areas and facilitating further biological testing and exploration of their potential applications. mdpi.com

Data Table 1: Properties of D-Glucoheptose

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₇ | biologyonline.comcymitquimica.comnih.govbiosynth.comglentham.com |

| Molecular Weight | 210.18 g/mol | cymitquimica.comnih.govbiosynth.comglentham.com |

| Physical State | White to off-white powder (this compound) | glentham.com |

| Solubility | Typically soluble in water (D-glycero-L-gluco-heptose) | cymitquimica.com |

Data Table 2: Examples of Naturally Occurring Heptoses

| Heptose Name | Type | Occurrence | Role | Source |

| Sedoheptulose | Ketoheptose | Calvin cycle, Lipid A biosynthesis, Alfalfa, Avocado, Fig | Intermediate in metabolic pathways | wikipedia.orgbiologyonline.com |

| Mannoheptulose | Ketoheptose | Avocadoes | Naturally occurring sugar | wikipedia.orgbiologyonline.comturito.com |

| L-glycero-D-manno-heptose | Aldoheptose | Lipid A biosynthesis, Gram-negative bacteria outer membrane | Key component of LPS, structural role, cell signaling | wikipedia.orgbiologyonline.comcymitquimica.comresearchgate.net |

| D-glycero-L-gluco-heptose | Aldoheptose | Capsular polysaccharides of Campylobacter jejuni | Component of bacterial cell wall, immune evasion | mdpi.comnih.gov |

Data Table 3: Research Findings Examples Related to Gluco-heptoses

| Research Area | Key Finding/Focus | Source |

| Synthesis of Derivatives | Optimization of gram-scale synthesis of 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate. | mdpi.com |

| Biological Activity | Potential of 6,7-dideoxy-alpha-D-gluco-heptose-7-phosphonic acid as enzyme inhibitor (glycosidases). | ontosight.ai |

| Bacterial Cell Wall Components | D-glycero-L-gluco-heptose identified in Campylobacter jejuni capsular polysaccharides and its biosynthesis. | mdpi.comnih.gov |

| Interaction with Immune System | Heptose phosphates as PAMPs activating NF-kB signaling pathway. | wikipedia.orgresearchgate.net |

| Calcium Chloride Interaction | D-glycero-D-gulo-aldoheptose (formerly D-α-glucoheptose) forms crystalline compounds with CaCl₂, affecting equilibrium. | nist.gov |

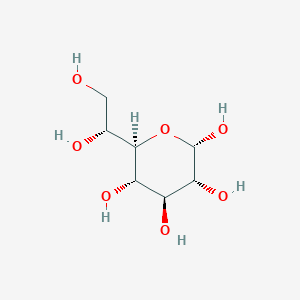

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2-,3+,4+,5-,6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWQRWREUZVRGI-KTWJAUQNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(C(O1)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation Methodologies for Alpha D Glucoheptose and Its Glycosides

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a powerful technique for determining the structure and conformation of carbohydrates at atomic resolution. nih.govacs.org It provides detailed information about the chemical environment of individual nuclei, allowing for the assignment of resonances and the elucidation of connectivity, stereochemistry, and spatial relationships. nih.govacs.orgwikipedia.org

Application of Multidimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC, TOCSY) for Proton and Carbon Assignments

Multidimensional NMR techniques are essential for overcoming the spectral overlap often encountered in the 1D NMR spectra of complex carbohydrates. nih.govacs.org These experiments spread signals across multiple frequency dimensions, improving resolution and facilitating the assignment of proton and carbon resonances. wikipedia.org

COSY (COrrelation SpectroscopY): This 2D homonuclear experiment reveals correlations between protons that are coupled through bonds, typically up to three bonds away. wikipedia.orgprinceton.edulibretexts.org It helps establish proton-proton connectivities within the sugar ring and side chains. libretexts.org

TOCSY (Total Correlation SpectroscopY): TOCSY experiments transfer magnetization through a chain of coupled spins, revealing correlations between all protons within a spin system. wikipedia.orgprinceton.edulibretexts.org This is particularly useful for identifying all protons belonging to a single monosaccharide unit. libretexts.org

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY is a 2D experiment that identifies protons that are spatially close to each other, regardless of whether they are coupled through bonds. wikipedia.orgprinceton.edulibretexts.org This technique is crucial for determining the relative stereochemistry and conformation of the sugar ring and glycosidic linkages. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a 2D heteronuclear experiment that shows correlations between directly bonded protons and heteronuclei, typically carbon-13. wikipedia.orgprinceton.eduipb.pt It is fundamental for assigning carbon resonances based on assigned proton resonances. ipb.pt

HMBC (Heteronuclear Multiple Bond Coherence): HMBC is a 2D heteronuclear experiment that reveals correlations between protons and heteronuclei over longer ranges, typically two to four bonds. wikipedia.orgprinceton.edu This is vital for establishing connectivities across glycosidic linkages and confirming the position of substituents. wikipedia.org

These techniques, applied in concert, enable comprehensive assignment of the complex NMR spectra of alpha-D-Glucoheptose and its glycosides, providing the basis for detailed structural analysis.

Elucidation of Anomeric Configuration and Ring Forms (e.g., Pyranose, Furanose)

NMR spectroscopy is key to determining the anomeric configuration (alpha or beta) and the ring size (pyranose or furanose) of monosaccharide units within a carbohydrate structure. nih.govacs.orguni-kiel.deuomustansiriyah.edu.iq The chemical shift and coupling constant of the anomeric proton (H1) are highly characteristic of its environment and stereochemistry. nih.govipb.pt For example, the coupling constant between the anomeric proton (H1) and the adjacent proton (H2) can indicate the dihedral angle between these protons, which differs significantly between alpha and beta anomers in pyranose rings. ipb.pt

Monosaccharides with five or more carbon atoms can exist in cyclic hemiacetal or hemiketal forms, predominantly as five-membered furanose or six-membered pyranose rings, analogous to furan (B31954) and pyran, respectively. uni-kiel.deuomustansiriyah.edu.iqlibretexts.org The specific ring size adopted by this compound or its residues in glycosides can be determined by analyzing the chemical shifts and coupling patterns of the ring protons and carbons using the multidimensional NMR techniques mentioned above. nih.govacs.org The relative populations of different ring forms and anomers in solution can also be assessed by integrating the corresponding signals in the NMR spectrum. nih.gov

Integration of Quantum Chemical Calculations for NMR Data Validation and Structural Confirmation

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become valuable complements to experimental NMR for carbohydrate structural elucidation. mdpi.comnih.govresearchgate.netfrontiersin.org These calculations can predict NMR parameters, such as chemical shifts and coupling constants, for proposed structures or conformers. mdpi.comresearchgate.netfrontiersin.org Comparing the calculated NMR data with experimental values provides a powerful method for validating structural assignments and differentiating between closely related isomeric structures. researchgate.netfrontiersin.org

Studies have shown good agreement between calculated and experimental NMR chemical shifts for carbohydrates, aiding in the accurate assignment of spectra and confirmation of stereochemistry. mdpi.comnih.gov This approach is particularly useful when experimental NMR data is ambiguous or when dealing with flexible molecules where multiple conformations may exist in solution. researchgate.net

Mass Spectrometry (MS) for Glycan Primary Structure and Linkage Determination

Mass spectrometry provides information about the mass-to-charge ratio of molecules and their fragments, which is crucial for determining the molecular weight, monosaccharide composition, and fragmentation patterns that can reveal linkage information in carbohydrates. nih.govlabsolu.caresearchgate.nethelsinki.fi

Coupling with Liquid Chromatography (LC-MS) for Isomer Separation and Detection

Coupling mass spectrometry with liquid chromatography (LC-MS) is a powerful approach for the analysis of complex carbohydrate mixtures, including isomers of this compound and its glycosides. nih.govnih.govlabsolu.canih.govhpst.cz LC separates components based on their differential interactions with a stationary phase, while MS detects the separated components and provides mass information. hpst.czfiveable.me

Hydrophilic Interaction Chromatography (HILIC) is a commonly used LC mode for separating polar compounds like carbohydrates. nih.govhpst.czresearchgate.netoup.com HILIC-MS can effectively separate carbohydrate isomers that are difficult to resolve by MS alone due to their identical masses. nih.govhpst.czoup.com By separating isomers chromatographically before they enter the mass spectrometer, LC-MS allows for the individual characterization of each isomeric form. nih.govhpst.cz

Tandem mass spectrometry (MS/MS or MSn) can be employed in conjunction with LC-MS to obtain fragmentation data for individual carbohydrate ions. researchgate.nethelsinki.firesearchgate.net The fragmentation patterns can provide information about the sequence of monosaccharide units and the positions of glycosidic linkages. researchgate.nethelsinki.fi Different fragmentation techniques, such as Collision-Induced Dissociation (CID), can yield diagnostic ions that help in the determination of linkage positions and, in some cases, anomeric configurations. researchgate.netresearchgate.net

Complementary Spectroscopic and Chromatographic Techniques

While NMR and MS are the primary tools for detailed structural elucidation, other spectroscopic and chromatographic techniques can provide complementary information.

Vibrational Spectroscopy (FTIR, Raman): Infrared (IR) and Raman spectroscopy can provide information about the functional groups present in a carbohydrate and can be sensitive to the anomeric configuration and glycosidic linkage positions, particularly in solid-state analysis. nih.gov

Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume, providing information about the molecular weight distribution and homogeneity of polysaccharide samples. nih.gov

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): HPAEC-PAD is a sensitive technique for separating and detecting carbohydrates, particularly charged species, and can be used for monosaccharide analysis and linkage determination. nih.govescholarship.org

These techniques, when used in combination with NMR and MS, contribute to a more comprehensive understanding of the structure of this compound and its glycosides.

Infrared (IR) Spectroscopy in Glycoscience

Infrared (IR) spectroscopy is a widely utilized technique for the identification of functional groups and the determination of certain structural features in organic molecules, including carbohydrates and glycosides. The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching and bending) of covalent bonds. The resulting spectrum, a plot of absorbance or transmittance versus wavenumber, provides a unique molecular fingerprint. mdpi.compressbooks.pub

For carbohydrates like this compound and their glycosides, IR spectroscopy can provide valuable information regarding the presence of key functional groups. Characteristic absorption bands are associated with the stretching vibrations of hydroxyl (-OH) groups, carbon-hydrogen (C-H) bonds, and carbon-oxygen-carbon (C-O-C) linkages within the sugar rings and glycosidic bonds. frontiersin.orgnih.gov

Typical IR spectral features observed in polysaccharides and potentially applicable to heptoses and their glycosides include broad stretching vibration absorption peaks for hydroxyl groups in the region of 3500–3000 cm⁻¹. frontiersin.orgnih.gov Weak peaks near 2935 cm⁻¹ can be attributed to C-H stretching vibrations. frontiersin.org The region between 1200 and 1000 cm⁻¹ is particularly informative for carbohydrates, showing strong absorption bands corresponding to the stretching vibrations of C-O and the asymmetrical and symmetrical stretching of C-O-C glycosidic linkages and those within the sugar ring. frontiersin.orgnih.gov

Furthermore, IR spectroscopy can assist in distinguishing the anomeric configuration (alpha or beta) of glycosidic bonds. frontiersin.orgnih.gov While not providing the detailed atomic-level information of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, IR offers a rapid and non-destructive method for obtaining characteristic spectral signatures that can support structural assignments and confirm the presence of specific functional groups and linkage types in this compound and its glycosides. mdpi.comnih.gov

Table 1 provides a general overview of characteristic IR absorption ranges for common functional groups found in carbohydrates.

| Functional Group | Vibration Type | Wavenumber Range (cm⁻¹) |

| O-H | Stretching | 3600 - 3200 |

| C-H | Stretching | 3000 - 2800 |

| C=O (if present) | Stretching | 1750 - 1650 |

| C-O-C (ring/glycosidic) | Stretching | 1200 - 1000 |

Note: These ranges are approximate and can be influenced by the specific molecular environment.

Research findings demonstrate the utility of IR in analyzing carbohydrate structures. For instance, IR has been used to confirm the successful modification of polysaccharides by monitoring changes in characteristic peaks, such as the disappearance of OH stretching bands or the appearance of new bands corresponding to introduced groups. nih.gov Studies on diterpene glycosides have also utilized IR to identify characteristic carbonyl and C-O-C stretching vibrations, aiding in their structural characterization. scirp.org While specific detailed IR data for this compound and its glycosides may require dedicated studies, the fundamental principles and observed trends in carbohydrate IR spectroscopy are directly applicable for their structural investigation.

Biosynthetic Pathways and Enzymatic Mechanisms Involving Alpha D Glucoheptose Precursors and Analogues

Investigation of Nucleotide-Linked Heptose Biosynthesis in Microorganisms

The synthesis of modified heptoses in microorganisms begins with a common precursor, which then undergoes a series of enzymatic transformations to generate a diverse array of structures. In many strains of Campylobacter jejuni, this precursor is GDP-D-glycero-α-D-manno-heptose. wisc.edunih.govresearchgate.net This molecule serves as the starting point for pathways that introduce variations in stereochemistry at multiple carbon centers (C3, C4, C5, and C6), as well as the addition of other functional groups. researchgate.net

In the human pathogen Campylobacter jejuni NCTC 11168, a multi-enzyme pathway transforms the precursor GDP-D-glycero-α-D-manno-heptose into the final product, GDP-D-glycero-β-L-gluco-heptose, a key component of its capsular polysaccharide. wisc.edunih.gov This transformation is a coordinated cascade involving three distinct enzymatic activities: an initial oxidation, a double epimerization, and a final stereospecific reduction. nih.govacs.org The successful synthesis of GDP-D-glycero-β-L-gluco-heptose from the manno-heptose precursor has been demonstrated in vitro through the combined action of the enzymes Cj1427, Cj1430, and Cj1428 in the presence of necessary cofactors. nih.gov

Oxidation: Cj1427 oxidizes the C4 hydroxyl group of the precursor.

Epimerization: Cj1430 alters the stereochemistry at both C3 and C5 of the keto-intermediate.

Reduction: Cj1428 reduces the C4 keto group of the modified intermediate to produce the final gluco-heptose product. wisc.edunih.gov

The initial and committing step in the biosynthesis of GDP-D-glycero-β-L-gluco-heptose is catalyzed by Cj1427. This enzyme, a member of the short-chain dehydrogenase/reductase (SDR) superfamily, functions as a C4-dehydrogenase. nih.govwisc.edu It catalyzes the oxidation of GDP-D-glycero-α-D-manno-heptose to form the intermediate GDP-D-glycero-4-keto-α-D-lyxo-heptose. wisc.edunih.govnih.gov

A significant characteristic of Cj1427 is its unusual catalytic mechanism. The enzyme co-purifies with a tightly bound NADH molecule, which inhibits its oxidative function. nih.govwisc.edunih.gov For the oxidation of its sugar substrate to proceed, the bound NADH must be converted to NAD+. This is achieved through the addition of a co-substrate, α-ketoglutarate, which accepts the hydride from NADH, becoming reduced itself. wisc.eduwisc.eduresearchgate.net This "ping-pong" mechanism, where the enzyme cycles between its NAD+ and NADH-bound states, is a distinctive feature. nih.gov The crystal structure of Cj1427 has been solved, revealing the positioning of the NAD(H) cofactor and the sugar substrate within the active site, which is ideally suited for oxidation at the C4 position. nih.govwisc.edu

Following the initial oxidation, the stereochemistry of the heptose ring is remodeled by epimerases. In the C. jejuni NCTC 11168 pathway, the enzyme Cj1430 (also known as MlghB) acts on the GDP-D-glycero-4-keto-α-D-lyxo-heptose intermediate. wisc.edunih.gov Cj1430 is a bifunctional epimerase, catalyzing inversions of stereochemistry at both the C3 and C5 positions. wisc.edunih.govnih.gov This double epimerization converts the intermediate into GDP-D-glycero-4-keto-β-L-xylo-heptose, which is the necessary substrate for the final reduction step. wisc.edunih.gov Structurally, Cj1430 belongs to the cupin superfamily, a diverse group of proteins known for their robust β-barrel fold. wisc.edunih.gov

In other biosynthetic pathways, such as the formation of the l,l-gluco-heptosamine moiety of the antibiotic septacidin (B1681074), a similar logic of sequential epimerization is observed. This pathway utilizes two distinct enzymes: SepJ, a C5 epimerase, and SepA, a C3 epimerase. nih.govnih.govresearchgate.net SepA is particularly noteworthy as it represents a novel class of monofunctional C3 epimerases belonging to the vicinal oxygen chelate (VOC) family. nih.govnih.gov

| Enzyme | Organism/Pathway | Function | Substrate | Product | Structural Family |

|---|---|---|---|---|---|

| Cj1430 (MlghB) | C. jejuni NCTC 11168 | C3/C5 Epimerase | GDP-D-glycero-4-keto-α-D-lyxo-heptose | GDP-D-glycero-4-keto-β-L-xylo-heptose | Cupin |

| DdahB (Cjj1430) | C. jejuni 81-176 | C3 Epimerase | GDP-4-keto-6-deoxy-D-lyxo-heptose | GDP-4-keto-6-deoxy-D-ribo-heptose | RmlC-like |

| SepJ | Septacidin Biosynthesis | C5 Epimerase | 4'-keto-l-glycero-α-D-manno-heptose intermediate | C5-epimerized intermediate | Not specified |

| SepA | Septacidin Biosynthesis | C3 Epimerase | C5-epimerized 4'-keto intermediate | 4'-keto-l,l-gluco-heptose intermediate | VOC |

The final step in the synthesis of GDP-D-glycero-β-L-gluco-heptose is a stereospecific reduction catalyzed by Cj1428 (also known as MlghC). wisc.edunih.gov This enzyme utilizes NADPH as a cofactor to reduce the C4 keto group of GDP-D-glycero-4-keto-β-L-xylo-heptose. wisc.edunih.gov The reaction is highly specific, yielding the final product with the gluco configuration. nih.govnih.gov Like the initial dehydrogenase Cj1427, Cj1428 is a member of the SDR superfamily. wisc.edunih.gov Its three-dimensional structure has been determined, providing insight into its substrate specificity and catalytic mechanism. wisc.edunih.gov The specificity of Cj1428 is crucial; its homologue from a different C. jejuni strain, DdahC, acts on a different epimer to produce a distinct final product, GDP-6-deoxy-D-altro-heptose. nih.govnih.gov

Kinetic and Mechanistic Studies of Heptose Biosynthetic Enzymes

Detailed kinetic and mechanistic studies have provided a deeper understanding of the efficiency and reaction mechanisms of these biosynthetic enzymes. The kinetic constants for the epimerase Cj1430 and the reductase Cj1428 from C. jejuni have been determined, quantifying their catalytic activity. nih.gov

For the dehydrogenase Cj1427, mechanistic studies have been particularly revealing. The enzyme exhibits an apparent kcat of 0.6 s⁻¹ and a kcat/Km of 1.0 x 10⁴ M⁻¹ s⁻¹ for its substrate GDP-D-glycero-α-D-manno-heptose. researchgate.net The elucidation of its ping-pong mechanism and the essential role of α-ketoglutarate in recycling the enzyme's bound cofactor represent a significant advance in understanding this unique oxidative catalyst. nih.govresearchgate.net Kinetic analyses of enzymes from other heptose biosynthetic pathways, such as the adenylyltransferase HldE from Vibrio species and the phosphatase GmhB, have also been conducted to characterize their catalytic efficiencies. nih.gov

Comparative Biochemical Analysis of Heptose Biosynthesis across Bacterial Strains and Species

The biosynthesis of heptoses is a widespread process in bacteria, but the pathways and the resulting sugar structures can vary significantly between species and even between strains of the same species. eurekaselect.comcas.cn

A compelling example is found within C. jejuni. The pathway in strain NCTC 11168, which produces GDP-D-glycero-β-L-gluco-heptose, can be directly compared to the pathway in strain 81-176, which synthesizes GDP-6-deoxy-D-altro-heptose. nih.govnih.gov The homologous enzymes in these pathways (MlghB/C in NCTC 11168 versus DdahB/C in 81-176) share high sequence similarity yet exhibit crucial differences in substrate specificity and catalytic activity. While MlghB (Cj1430) is a C3/C5 epimerase, its homologue DdahB is only a C3 epimerase. nih.govnih.gov Subsequently, the reductases MlghC and DdahC recognize and reduce these different keto-sugar epimers to yield distinct final products. nih.govnih.gov

Pathways from D-Sedoheptulose-7-phosphate leading to Heptose Moieties in Natural Products

D-Sedoheptulose-7-phosphate (S-7-P), an intermediate in the pentose (B10789219) phosphate (B84403) pathway, serves as a crucial precursor for the biosynthesis of various seven-carbon sugar (heptose) moieties found in a range of important bacterial natural products. pnas.orgresearchgate.netmedchemexpress.com Research has elucidated distinct enzymatic pathways that convert S-7-P into activated heptose units, which are subsequently incorporated into complex structures such as the lipopolysaccharide (LPS) of Gram-negative bacteria and antibiotics like septacidin and hygromycin B produced by Gram-positive bacteria. pnas.orgnih.gov

The initial committed step in these pathways is typically the isomerization of D-sedoheptulose-7-phosphate. nih.gov Following isomerization, a series of enzymatic reactions including phosphorylation, dephosphorylation, and nucleotidylylation lead to the formation of nucleotide-activated heptoses, such as ADP-heptose or GDP-heptose, which serve as the donor substrates for glycosyltransferases. pnas.orgacs.org

A notable discovery is the shared biosynthetic logic between primary metabolism in Gram-negative bacteria and secondary metabolism in Gram-positive bacteria. cas.cn For instance, the pathway for ADP-L-glycero-β-D-manno-heptose synthesis in the septacidin producer shares the same core enzymatic steps as the well-established pathway for LPS inner core biosynthesis in bacteria like Escherichia coli. pnas.orgcas.cn However, variations in these pathways, particularly in the initial isomerization and subsequent epimerization steps, lead to the diverse stereochemistry of heptose moieties observed in different natural products. pnas.orgacs.org

In many Gram-negative bacteria, the inner core of the lipopolysaccharide (LPS) contains L-glycero-D-manno-heptose. nih.gov The biosynthesis of its activated precursor, ADP-L-glycero-β-D-manno-heptose, begins with D-sedoheptulose-7-phosphate (S-7-P). cas.cnresearchgate.net This well-characterized pathway involves a sequence of four key enzymatic reactions. pnas.org

The pathway is initiated by the enzyme D-sedoheptulose-7-phosphate isomerase (GmhA), which converts S-7-P into D-glycero-D-manno-heptose-7-phosphate. nih.govebi.ac.uk This is followed by the bifunctional enzyme D,D-heptose-7-phosphate kinase/D-heptose-1-phosphate adenylyltransferase (HldE), which first phosphorylates the C1 position to yield D-glycero-β-D-manno-heptose-1,7-bisphosphate. pnas.orgresearchgate.net Subsequently, the enzyme D-glycero-D-manno-heptose-1,7-bisphosphate phosphatase (GmhB) removes the phosphate group at the C7 position. pnas.orgcas.cn The final step in the formation of the activated sugar is catalyzed again by HldE, which transfers an AMP moiety from ATP to the C1 phosphate, yielding ADP-D-glycero-β-D-manno-heptose. pnas.orgresearchgate.net An epimerase is then required to produce the final ADP-L-glycero-β-D-manno-heptose. cas.cn

Table 1: Enzymatic Pathway from S-7-P to ADP-Heptose in LPS Biosynthesis

| Step | Enzyme | Substrate | Product |

| 1 | GmhA (Isomerase) | D-Sedoheptulose-7-phosphate | D-glycero-D-manno-heptose-7-phosphate |

| 2 | HldE (Kinase) | D-glycero-D-manno-heptose-7-phosphate | D-glycero-β-D-manno-heptose-1,7-bisphosphate |

| 3 | GmhB (Phosphatase) | D-glycero-β-D-manno-heptose-1,7-bisphosphate | D-glycero-D-manno-heptose-1-phosphate |

| 4 | HldE (Adenylyltransferase) | D-glycero-D-manno-heptose-1-phosphate | ADP-D-glycero-β-D-manno-heptose |

| 5 | HldD (Epimerase) | ADP-D-glycero-β-D-manno-heptose | ADP-L-glycero-β-D-manno-heptose |

Septacidin is an antifungal and antitumor antibiotic produced by the Gram-positive bacterium Streptomyces. nih.gov It contains an L-heptopyranose moiety. pnas.org In vivo and in vitro experiments have revealed that the biosynthesis of this heptose also starts from D-sedoheptulose-7-phosphate (S-7-P) and surprisingly utilizes the same enzymatic logic found in the LPS pathway of Gram-negative bacteria. pnas.orgnih.gov

The enzymes involved in the septacidin gene cluster, SepB, SepL, and SepC, collectively convert S-7-P into ADP-L-glycero-β-D-manno-heptose. pnas.orgnih.gov SepB is a trifunctional protein that exhibits isomerase, kinase, and nucleotidyltransferase activities, while SepL functions as a heptose phosphatase. pnas.org This discovery highlights a rare instance of a conserved biosynthetic pathway between primary metabolism in Gram-negative bacteria and secondary metabolism in Gram-positive bacteria. pnas.orgcas.cn

Hygromycin B is an aminoglycoside anthelmintic agent that contains a D-heptopyranose moiety. nih.gov Like septacidin, the heptose portion of hygromycin B is also derived from S-7-P, but it is synthesized through a different pathway that results in a different stereochemistry. pnas.org

The key enzyme in this pathway is an isomerase called HygP. pnas.orgnih.gov Unlike other S-7-P isomerases such as GmhA or SepB, HygP catalyzes consecutive isomerizations that control the stereochemistry at both the C2 and C3 positions. pnas.org In combination with the enzymes GmhA and HldE from the E. coli LPS pathway, HygP can convert S-7-P into ADP-D-glycero-β-D-altro-heptose, demonstrating its unique catalytic function in generating the distinct D-heptopyranose found in hygromycin B. pnas.orgnih.gov

Table 2: Comparative Enzymology of Heptose Moiety Biosynthesis

| Feature | LPS Biosynthesis | Septacidin Biosynthesis | Hygromycin B Biosynthesis |

| Organism Type | Gram-negative bacteria | Gram-positive bacteria (Streptomyces) | Gram-positive bacteria (Streptomyces) |

| Natural Product | Lipopolysaccharide | Septacidin | Hygromycin B |

| Precursor | D-Sedoheptulose-7-phosphate | D-Sedoheptulose-7-phosphate | D-Sedoheptulose-7-phosphate |

| Key Enzymes | GmhA, HldE, GmhB | SepB, SepL, SepC | HygP, GmhA, HldE |

| Activated Intermediate | ADP-L-glycero-β-D-manno-heptose | ADP-L-glycero-β-D-manno-heptose | ADP-D-glycero-β-D-altro-heptose |

| Heptose Stereochemistry | L-glycero-D-manno | L-glycero-D-manno | D-glycero-D-altro |

Based on the discovery of the HygP isomerase, it is proposed that the biosynthesis of similar natural products, such as spicamycin, may be initiated by an isomerase that generates D-glycero-D-gluco-heptose-7-phosphate, the 2-epimer of the intermediate in septacidin biosynthesis. pnas.org

The human pathogen Campylobacter jejuni utilizes S-7-P to generate a wide array of heptose structures for its capsular polysaccharides (CPS). acs.org The biosynthesis is thought to proceed through the common intermediate GDP-d-glycero-α-d-manno-heptose (GMH), which is also derived from S-7-P. acs.org From this central intermediate, a toolkit of modification enzymes, including C4-dehydrogenases, C4,6-dehydratases, C3- and/or C5-epimerases, and C4-reductases, generates significant structural diversity, leading to at least six different stereoisomers of GDP-6-deoxy-heptose and four stereoisomers of GDP-D-glycero-heptoses. acs.orgacs.org

Chemical Synthesis and Derivatization Strategies for Alpha D Glucoheptose and Its Analogues

Optimized Synthetic Routes for Gram-Scale Preparation of Alpha-D-Glucoheptose Derivatives (e.g., 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate)

Developing efficient and scalable synthetic routes for alpha-D-gluco-heptose derivatives is crucial for their study and potential application. One notable example is the gram-scale preparation of 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate, a derivative of interest for biological studies. mdpi.com Optimized procedures have been developed to increase the efficiency and reduce the number of steps compared to classical routes. mdpi.com Starting from readily available D-glucose, a multi-step sequence can yield the desired phosphorylated heptoside in considerable amounts. mdpi.com This involves a protection/deprotection strategy, carbon chain elongation, stereoselective hydroxylation, and regioselective phosphorylation. mdpi.com

Stereoselective Functionalization and Control of Diastereomeric Ratios

Controlling the stereochemical outcome is paramount in carbohydrate synthesis to obtain the desired diastereomer. Stereoselective functionalization methods are employed after chain elongation to introduce hydroxyl groups with specific configurations.

Following Wittig olefination, stereoselective dihydroxylation of the resulting alkene is a common approach to form new chiral centers. researchgate.netnih.gov Using reagents like osmium tetroxide (OsO4) in the presence of N-methylmorpholine N-oxide (NMO) allows for diastereoselective cis-dihydroxylation. researchgate.netnih.gov The stereochemical outcome of this dihydroxylation can be influenced by the configuration of the starting sugar, often following Kishi's empirical rule. researchgate.netnih.gov High diastereoselectivity (5:1-8:1) has been observed when starting from sugars with a 2,3-threo configuration, while sugars with a 2,3-erythro configuration show lower diastereoselectivity (2:1-2.5:1). researchgate.netnih.gov This method is particularly effective for producing higher sugars with the galacto configuration at the reducing end. nih.gov

For the synthesis of 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate, the optimized route starting from D-glucose achieves a high diastereomeric ratio of D-glycero/L-glycero (>40/1) and a high α/β anomeric ratio (>40/1), indicating significant stereocontrol throughout the synthesis. mdpi.com

Regioselective Phosphorylation Methods for Heptose Scaffolds

Regioselective phosphorylation is essential to introduce phosphate (B84403) groups at specific positions on the heptose scaffold. For the synthesis of 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate, phosphorylation at the C7 position is required. mdpi.com

Phosphoramidite (B1245037) chemistry is a method that can be utilized for the regioselective phosphorylation of heptose derivatives. researchgate.netthieme-connect.comglobalauthorid.com This approach has been reported for the preparation of 7-O-phosphorylated D-glycero-D-gluco-heptose and its 1,5-anhydro analogue in good yields. researchgate.netthieme-connect.comglobalauthorid.com

Another strategy involves the direct phosphorylation of O6, O7-unprotected heptose, which can contribute to step economy in the synthesis. mdpi.com Optimized procedures for gram-scale synthesis have incorporated this direct phosphorylation step. mdpi.com

Regioselective alkylation mediated by dibutyltin (B87310) oxide has also been employed to selectively functionalize specific hydroxyl groups on heptose derivatives, which can be a precursor step for phosphorylation at a desired position. cjnmcpu.combvsalud.org This method has been used to install an amyl amine linker at the O3 position of a heptose derivative. cjnmcpu.combvsalud.org

Synthesis of Novel Heptose Analogues (e.g., 1,5-Anhydro derivatives, 1-Deoxynojirimycin (B1663644) scaffolds)

The synthesis of novel heptose analogues is an active area of research, exploring modifications to the basic heptose structure to create compounds with potentially altered biological activities.

1,5-Anhydro derivatives of heptose, where the anomeric carbon is linked to the C5 oxygen, forming a stable ring structure, have been synthesized. researchgate.netthieme-connect.comglobalauthorid.com These analogues can be prepared from protected heptofuranose precursors through a series of transformations including glycal formation and reductive desulfurization. researchgate.net The 7-O-phosphorylated 1,5-anhydro analogue of D-glycero-D-gluco-heptose has also been synthesized using phosphoramidite chemistry. researchgate.netthieme-connect.comglobalauthorid.com

Heptose analogues based on the 1-deoxynojirimycin (DNJ) scaffold have also been elaborated. researchgate.netthieme-connect.comglobalauthorid.com 1-Deoxynojirimycin is an iminosugar where the ring oxygen is replaced by a nitrogen atom. wikipedia.orgmdpi.com The synthesis of heptitol analogues with a 1-deoxynojirimycin scaffold can involve Wittig-type chain elongation followed by dihydroxylation and separation of epimers. researchgate.netthieme-connect.comglobalauthorid.com

Development of Step-Economical Approaches in Heptose Synthesis

Step economy is a crucial consideration in chemical synthesis, aiming to minimize the number of steps, maximize yields, and reduce waste. Efforts have been made to develop more step-economical routes for heptose synthesis. nih.govmdpi.com

One approach to improve step economy is to avoid reagent-intensive protection and deprotection sequences where possible. nih.gov For example, in the large-scale synthesis of L-glycero-D-manno-heptose, a process was sought that did not require extensive acetylation/deacetylation. nih.gov

Direct phosphorylation of unprotected or partially protected intermediates, as seen in the optimized synthesis of 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate, is another strategy to reduce the number of synthetic steps. mdpi.com

The combination of reactions into one-pot procedures can also enhance step economy. The Wittig/dihydroxylation sequence for carbon chain elongation can be carried out more efficiently as a one-pot process. nih.gov

Biocatalytic approaches using enzymes like transketolase variants offer potential for step-economical and stereoselective synthesis of ketoheptoses from simpler sugars in a single step. rsc.org While this example pertains to L-gluco-heptulose, it illustrates the potential of biocatalysis for efficient higher sugar synthesis.

The development of regioselective reactions, such as the dibutyltin oxide-mediated alkylation, also contributes to step economy by avoiding the need for extensive protection and deprotection of other hydroxyl groups. cjnmcpu.combvsalud.org

Advanced Methodologies for the Academic Research of Alpha D Glucoheptose

Development of High-Sensitivity Analytical Methods for Carbohydrate Mixtures

Analyzing carbohydrates, including heptoses like alpha-D-Glucoheptose, in complex biological or environmental samples presents challenges due to their structural diversity and often low concentrations. High-sensitivity analytical methods are essential for accurate detection and quantification. Techniques such as High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) have been established for carbohydrate analysis, offering high resolution and sensitivity down to pico- or femtomole levels without requiring derivatization researchgate.netajol.infochromatographyonline.com. Other methods like Liquid Chromatography (LC) coupled with various detectors, Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy are also employed ajol.infonsf.govresearchgate.net.

Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) for Isomer Separation and Quantification

LC-MS is a powerful technique for separating and quantifying complex mixtures of carbohydrates, including isomers that are otherwise challenging to resolve nsf.govoup.comresearchgate.net. Optimization of LC-MS methods for carbohydrate analysis often involves the use of specific column chemistries, such as hydrophilic interaction liquid chromatography (HILIC) or mixed-mode columns that combine anion-exchange and HILIC ligands oup.comresearchgate.net. These approaches enhance the separation of polar compounds like sugars. Coupled with high-resolution mass spectrometry (HRMS), LC-MS allows for accurate mass measurements and sensitive detection, even at low concentrations nsf.gov. For instance, a sensitive LC-MS method using a hybrid column has been reported for the analysis of central metabolites, including phosphorylated sugars, achieving femtomole level sensitivity and resolving various isomers oup.comresearchgate.netnih.gov. The use of tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode further enhances specificity and sensitivity for targeted analysis of glycosidic linkages and other carbohydrate structures acs.org.

Applications of Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Heptose Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for analyzing volatile and semi-volatile organic molecules, including derivatized carbohydrates thermofisher.comnih.gov. To make less volatile sugars amenable to GC-MS analysis, chemical derivatization techniques, such as trimethylsilylation, are commonly employed to increase their volatility mdpi.comasm.org. GC-MS offers high sensitivity and specificity, capable of detecting compounds at nanogram per milliliter levels and distinguishing between structurally similar molecules mdpi.comresearchgate.net. It can be used for both targeted and untargeted analysis of complex mixtures thermofisher.comnih.gov. While GC-MS is widely used for analyzing various organic compounds, its application to sugars often requires derivatization steps. For example, GC-MS has been used to analyze the incorporation of isotopes into phosphate (B84403) derived from glucose 1-phosphate after derivatization asm.org.

Spectrophotometric Assays for Total Carbohydrate Determination in Research Samples

Spectrophotometric assays provide a simple and rapid method for determining the total carbohydrate concentration in research samples cellbiolabs.comscirp.orgsigmaaldrich.comumass.edu. These methods are typically based on the principle that carbohydrates are hydrolyzed and then react with a chromogenic reagent under acidic conditions to produce colored compounds that can be quantified by measuring absorbance at a specific wavelength cellbiolabs.comscirp.orgsigmaaldrich.comumass.edu. A common method is the phenol-sulfuric acid assay, where carbohydrates are dehydrated by concentrated sulfuric acid to produce furfural (B47365) derivatives, which then react with phenol (B47542) to form a detectable color cellbiolabs.comumass.eduraco.cat. These assays are non-stoichiometric, requiring the preparation of a calibration curve using standards of known carbohydrate concentration umass.edu. They are suitable for a variety of sample types, including biological fluids, tissue homogenates, and food products cellbiolabs.comsigmaaldrich.com.

Enzymatic Assays for Kinetic and Substrate Specificity Characterization

Enzymatic assays are fundamental for characterizing enzymes that interact with carbohydrates, such as this compound, by determining reaction kinetics and substrate specificity acs.orgfrontiersin.orgmdpi.com. These assays typically involve incubating the enzyme with the carbohydrate substrate under controlled conditions and measuring the rate of product formation or substrate disappearance over time mdpi.com. Spectrophotometric or coupled enzymatic reactions are often used to monitor the reaction progress umass.edumdpi.com. By varying substrate concentrations, researchers can determine kinetic parameters such as K_m (Michaelis constant), V_max (maximum reaction velocity), and k_cat (turnover number), which provide insights into the enzyme's catalytic efficiency and affinity for the substrate mdpi.com. Studying enzyme activity with different carbohydrate structures allows for the characterization of substrate specificity acs.orgfrontiersin.org. For example, enzymatic assays have been used to characterize enzymes involved in the biosynthesis of heptoses in bacteria, revealing their specificity towards heptose substrates acs.orgresearchgate.net.

Computational Glycoscience Approaches

Computational glycoscience approaches, including molecular modeling and dynamics simulations, are increasingly valuable tools for studying carbohydrates and their interactions with proteins oup.comnih.govrsc.org. These methods provide atomic-level insights into the structural and dynamic properties of glycans and glyconjugates that are challenging to obtain through experimental methods alone nih.gov.

Molecular Modeling and Dynamics Simulations for Enzyme-Substrate Interactions

Molecular modeling and dynamics (MD) simulations are used to investigate the interactions between enzymes and carbohydrate substrates, providing details about binding modes, conformational changes, and the dynamics of the enzyme-substrate complex nih.govnih.govrsc.orgresearchgate.nettheses.cz. These simulations can help elucidate the molecular basis of enzyme specificity and catalytic mechanisms nih.govresearchgate.netacs.org. By simulating the behavior of the enzyme and substrate over time, researchers can observe how the carbohydrate binds to the active site, the role of specific amino acid residues in recognition and catalysis, and the influence of substrate dynamics on enzymatic activity nih.govrsc.orgresearchgate.net. Computational methods can also be used to predict carbohydrate-binding sites on proteins and assess the impact of modifications, such as glycosylation, on binding affinity rsc.orgnih.gov. While computationally demanding, MD simulations offer a complementary approach to experimental studies, providing a deeper understanding of the complex interplay between enzymes and their carbohydrate substrates nih.govtheses.cz.

Computational Prediction of Glycan Structures and Conformations

Computational methods, particularly molecular dynamics (MD) simulations and bioinformatics analysis, are crucial for predicting and understanding the three-dimensional structures and conformational preferences of glycans containing heptose residues. Unlike proteins and nucleic acids, glycans exhibit significant conformational flexibility due to the rotatable glycosidic linkages, making their structural characterization challenging through experimental methods alone. beilstein-journals.orgnih.gov

Studies have employed computational approaches to examine the conformations of heptoses, often in the context of their interactions with proteins like lectins. Bioinformatic analysis of the Protein Data Bank (PDB) has revealed that while some saccharides like ulosonic acids (e.g., KDO, CID 162113) tend to adopt predominant conformations, heptoses can prefer different conformers. nih.govmit.edu For instance, research investigating the interaction of human intelectin-1 (hItln-1) with microbial saccharides, including L-glycero-α-D-manno-heptose and D-glycero-α-D-manno-heptose, utilized modeling and computational methods to assess if the preferred heptose conformations were compatible with protein binding. nih.govmit.edu It was found that the prevalent heptose conformations might experience steric repulsion from the protein surface, suggesting that only specific conformations are permissive for binding. mit.edu

Molecular dynamics simulations are widely used to explore the dynamic behavior of glycans and glycoconjugates. These simulations can provide insights into conformational fluctuations, the flexibility of binding pockets, and the energetics of ligand binding. researchgate.netnih.gov For glycosyltransferases involved in the biosynthesis of heptose-containing lipopolysaccharides (LPS), MD simulations have been used to study ligand-induced conformational changes and the dynamics of enzyme-substrate interactions. nih.govnih.govresearchgate.net For example, simulations of Heptosyltransferase I (HepI), an enzyme that transfers a heptose sugar (specifically ADP-L-glycero-β-D-manno-heptose, CID 24763) to Kdo2-Lipid A in the LPS pathway, have provided insights into the conformational transitions required for catalysis. nih.govnih.govresearchgate.net Computational tools and web services are available to assist researchers in building 2D and 3D models of carbohydrate structures and analyzing their conformational features. beilstein-journals.orgresearchgate.netcore.ac.uk

Isotopic Labeling and Metabolic Flux Analysis in Heptose Pathways

Isotopic labeling, particularly with stable isotopes like 13C, combined with metabolic flux analysis (MFA), is a powerful technique for elucidating the intricate pathways involved in the biosynthesis and metabolism of heptoses. creative-proteomics.comvanderbilt.edunih.govnih.govresearchgate.net Unlike simply measuring metabolite concentrations, MFA provides quantitative information about the rates (fluxes) at which metabolites are interconverted within a biological system. nih.govnih.govresearchgate.net

The principle behind stable isotope labeling in MFA is that introducing a labeled tracer (e.g., 13C-labeled glucose) allows researchers to track the flow of carbon atoms through metabolic networks. creative-proteomics.comnih.govnih.gov By analyzing the isotopic labeling patterns of intracellular metabolites, typically using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, the relative contributions of different metabolic pathways can be inferred. creative-proteomics.comnih.govnih.govnih.gov

Heptoses, particularly D-glycero-D-manno-heptose and its derivatives like ADP-heptose (CID 24763), are essential components of the LPS inner core in many Gram-negative bacteria. mdpi.comresearchgate.netmcmaster.ca The biosynthesis of these heptoses involves specific enzymatic pathways. mdpi.comnih.govacs.org Isotopic labeling and MFA can be applied to study these pathways, for instance, to understand how environmental conditions or genetic modifications influence heptose biosynthesis and the production of related metabolites. mdpi.comnih.gov

Research on bacterial heptose synthesis pathways has utilized isotopic labeling experiments. For example, studies investigating the biosynthesis of GDP-D-glycero-L-gluco-heptose in Campylobacter jejuni have employed techniques to synthesize labeled intermediates and characterize enzymatic activities within the pathway. nih.govacs.org While specific studies focusing solely on this compound pathways using extensive MFA might be limited in the provided search results, the general principles and techniques of isotopic labeling and MFA are applicable to studying the metabolism of various heptose isomers and their roles in broader metabolic networks. creative-proteomics.comvanderbilt.edunih.govnih.govresearchgate.net These methods can help identify metabolic bottlenecks, assess the efficiency of pathways, and understand the cellular response to perturbations, including antibiotic treatment, which can impact LPS and peptidoglycan synthesis pathways involving heptoses. vanderbilt.edunih.gov

Future Directions and Interdisciplinary Perspectives in Alpha D Glucoheptose Research

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of heptoses, including the pathway leading to the formation of ADP-L-glycero-beta-D-manno-heptose (an important precursor for LPS), involves a series of enzymatic steps starting from D-sedoheptulose-7-phosphate. While some key enzymes in these pathways have been identified and characterized, the full repertoire of enzymes and the intricate regulatory networks governing heptose biosynthesis in various organisms, particularly in less-studied bacteria and other life forms, remain to be fully elucidated.

For instance, studies in Campylobacter jejuni have identified 20 unique enzymes involved in the biosynthesis of 14 different GDP-activated heptoses across various serotypes, highlighting the diversity of enzymatic machinery involved. acs.org Research continues to uncover novel epimerases and reductases involved in heptose modification pathways. researchgate.netnih.gov The enzymatic characterization of tridomain proteins in Gram-positive bacteria has shown their involvement in ADP-D-glycero-beta-D-manno-heptose biosynthesis, suggesting these bacteria are also a rich source of heptoses. researchgate.netresearchgate.net

Future research will likely focus on:

Identifying novel enzymes involved in the biosynthesis of specific heptose isomers, including those related to alpha-D-glucoheptose, in diverse microbial species and potentially in eukaryotes or archaea where heptose metabolism is less understood. nih.gov

Characterizing the biochemical mechanisms and substrate specificities of these newly discovered enzymes. acs.orgresearchgate.netnih.gov

Mapping the complex regulatory networks that control the expression and activity of heptose biosynthetic enzymes, potentially involving genetic and environmental factors.

Utilizing techniques like protein sequence similarity networks to predict and assign functions to uncharacterized enzymes identified through genome sequencing projects. acs.org

Understanding these biosynthetic pathways and their regulation is crucial not only for fundamental biological knowledge but also for potential applications in antimicrobial development, as enzymes involved in essential bacterial cell wall components like LPS can serve as therapeutic targets. researchgate.netacs.org

Synthetic Biology Approaches for Engineering Heptose Production

Synthetic biology offers powerful tools to engineer biological systems for the tailored production of valuable compounds, including rare sugars like heptoses. tech4future.infonih.govhudsonlabautomation.com The ability to synthesize long DNA sequences and redesign genetic circuits allows for the optimization of biosynthetic pathways in host organisms. tech4future.info

Future directions in applying synthetic biology to this compound and other heptoses include:

Designing and constructing artificial microbial cell factories (e.g., using Escherichia coli or yeast) capable of efficient and high-yield production of specific heptose isomers or their derivatives. nih.govhudsonlabautomation.com

Optimizing existing or engineered biosynthetic pathways by tuning gene expression levels, enzyme activity, and metabolic flux to maximize heptose output.

Developing modular and standardized biological parts related to heptose biosynthesis that can be easily assembled and used in different host organisms. nih.gov

Exploring novel enzymatic cascades or chemoenzymatic strategies for the synthesis of complex heptose-containing structures that are difficult to obtain through traditional chemical synthesis. nih.govmdpi.com

Utilizing directed evolution and protein engineering techniques to improve the catalytic efficiency, substrate specificity, and stability of heptose biosynthetic enzymes. mdpi.com

These synthetic biology approaches have the potential to make this compound and its derivatives more accessible for research and potential industrial applications, such as in the development of novel glycoconjugates or as building blocks for complex carbohydrates.

Exploration of this compound in Host-Microbe Interactions

Heptoses, particularly in the form of ADP-heptose, have been recognized as important players in host-microbe interactions, acting as pathogen-associated molecular patterns (PAMPs) that can activate the host innate immune system. researchgate.netmdpi.comnih.govnih.govox.ac.uk ADP-L-glycero-beta-D-manno-heptose, an intermediate in LPS biosynthesis, is recognized by the cytosolic alpha kinase-1 (ALPK1) protein, triggering inflammatory responses. nih.govnih.gov

Future research will delve deeper into the roles of this compound and other heptoses in these complex interactions:

Investigating if this compound itself or its specific derivatives are involved in modulating host immune responses or influencing microbial colonization and pathogenesis.

Identifying host receptors or binding partners that specifically recognize this compound or heptose-containing structures. nih.govnih.gov

Studying how variations in heptose structures in bacterial surface carbohydrates (like LPS and CPS) affect host-microbe interactions and immune evasion. acs.orgresearchgate.netnih.gov

Exploring the potential of heptose-based molecules as novel targets for antimicrobial therapies or as immunomodulatory agents to steer host-microbe interactions for therapeutic benefit. researchgate.netacs.orgox.ac.uk

Utilizing model systems to dissect the molecular pathways involved in heptose-mediated host-microbe communication. universiteitleiden.nl

Understanding the intricate roles of heptoses in the host-microbiome interface is critical for developing strategies to combat infectious diseases and modulate the immune system. ox.ac.uk

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Systems-Level Understanding

The advent of omics technologies provides powerful tools for a comprehensive, systems-level understanding of biological processes. humanspecificresearch.orgnih.govuninet.edu Genomics, transcriptomics, proteomics, and metabolomics can generate vast datasets that offer insights into the genes, proteins, and metabolites involved in specific pathways and cellular functions. humanspecificresearch.orguninet.eduomicscentre.com

Integrating these technologies will be crucial for advancing this compound research:

Using genomics and transcriptomics to identify novel genes and their expression patterns related to heptose biosynthesis and metabolism in various organisms. humanspecificresearch.orguninet.edu

Applying proteomics to study the expression levels, modifications, and interactions of enzymes and other proteins involved in heptose pathways. humanspecificresearch.orguninet.eduomicscentre.com

Employing metabolomics to profile intracellular and extracellular heptose levels and identify related metabolic intermediates and pathways. humanspecificresearch.orguninet.eduomicscentre.comresearchgate.net

Integrating data from multiple omics layers to build comprehensive models of heptose metabolism and its regulation, providing a holistic view of the system. humanspecificresearch.orgomicscentre.com

Utilizing bioinformatics and computational tools to analyze and interpret the large datasets generated by omics studies, facilitating the generation and testing of new hypotheses. nih.govuninet.edu

This integrated omics approach can reveal previously unknown connections and regulatory mechanisms, leading to a more complete picture of the biological significance of this compound and other heptoses.

Development of Advanced Glycoengineering Strategies Utilizing Heptose Chemistry

Glycoengineering, the process of modifying or creating glycans and glycoproteins, is a rapidly advancing field with applications in therapeutics, diagnostics, and materials science. nih.govacs.orgbiorxiv.org The unique structural features of heptoses present opportunities for developing novel glycoengineering strategies.

Future directions in utilizing heptose chemistry for advanced glycoengineering include:

Developing enzymatic or chemoenzymatic methods for the precise synthesis of this compound-containing oligosaccharides and glycoconjugates with defined structures. nih.govmdpi.com

Incorporating this compound or its derivatives into synthetic glycans for studying glycan-binding proteins (lectins) and their roles in biological recognition. nih.govacs.org

Engineering host cells (bacterial or eukaryotic) to produce glycoproteins or other glycoconjugates containing this compound, potentially creating novel biomaterials or therapeutic agents. biorxiv.orgdiva-portal.org

Designing and synthesizing heptose-based probes or inhibitors to study enzymes involved in glycan biosynthesis and metabolism.

Exploring the potential of heptose-containing structures as epitopes for the development of conjugate vaccines or as components of targeted drug delivery systems. nih.govbiorxiv.org

The unique seven-carbon backbone of heptoses offers structural diversity that can be leveraged in glycoengineering to create novel molecules with tailored biological activities.

Q & A

Q. What are the established synthesis protocols for alpha-D-Glucoheptose, and how can researchers optimize yield and purity in laboratory settings?

- Methodological Answer : Synthesis typically involves Kiliani-Fischer chain elongation or enzymatic methods. To optimize yield, researchers should:

- Conduct iterative pH adjustments during purification to minimize degradation .

- Use reverse-phase HPLC with evaporative light scattering detection (ELSD) for real-time monitoring of intermediates .

- Validate purity via -NMR spectroscopy and polarimetry to confirm stereochemical integrity .

Q. Which analytical techniques are most effective for detecting and quantifying this compound in complex biological matrices?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Employ hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution MS to distinguish this compound from isobaric metabolites .

- Enzymatic Assays : Use glucose oxidase-coupled assays with specificity validation via knockout controls to rule out cross-reactivity .

- Isotopic Labeling : Track metabolic incorporation using -labeled analogs, followed by scintillation counting .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different experimental models?

- Methodological Answer :

- Systematic Meta-Analysis : Apply the PICO framework (Population: cell/animal models; Intervention: dosage; Comparison: control groups; Outcome: activity metrics) to standardize cross-study comparisons .

- Mechanistic Profiling : Use transcriptomics (RNA-seq) and proteomics to identify context-dependent signaling pathways .

- Validation via Isogenic Models : Compare results in wild-type vs. genetically modified organisms (e.g., glycosylation-deficient mutants) to isolate mechanism-specific effects .

Q. What strategies are recommended for elucidating the three-dimensional conformation of this compound in solution-phase studies?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Perform - NOESY experiments to assess interproton distances and refine molecular dynamics (MD) simulations .

- Computational Modeling : Use density functional theory (DFT) to predict low-energy conformers, validated against experimental circular dichroism (CD) spectra .

- Solvent Isotope Effects : Compare conformational stability in vs. to assess hydrogen-bonding networks .

Q. How should researchers design experiments to investigate the metabolic pathways involving this compound in mammalian systems?

- Methodological Answer :

- Tracer Studies : Administer -labeled this compound and track isotopic enrichment via gas chromatography-combustion-isotope ratio MS (GC-C-IRMS) .

- Knockdown/Overexpression Models : Use CRISPR-Cas9 to silence putative metabolic enzymes (e.g., hexokinases) and quantify pathway intermediates .

- Flux Balance Analysis : Integrate metabolomics data with genome-scale metabolic models (GEMs) to predict flux distributions .

Data Interpretation & Validation

Q. What statistical approaches are critical for validating the reproducibility of this compound-related findings across independent laboratories?

- Methodological Answer :

- Inter-Laboratory Studies : Follow ISO/IEC 17025 guidelines for analytical method validation, including ring trials with blinded samples .

- Multivariate Analysis : Apply principal component analysis (PCA) to identify batch effects or instrumentation biases .

- Power Analysis : Predefine sample sizes using G*Power software to ensure adequate statistical power (, ) .

Literature & Hypothesis Development

Q. How can researchers identify gaps in the current literature on this compound to formulate novel hypotheses?

- Methodological Answer :

- Systematic Reviews : Use PRISMA guidelines to map existing studies, focusing on under-investigated areas (e.g., epigenetic effects) .

- Bibliometric Analysis : Leverage tools like VOSviewer to visualize co-citation networks and emerging themes .

- Adversarial Collaboration : Partner with labs holding contradictory findings to co-design hypothesis-testing experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.